molecular formula C13H14F2N2O3 B2411386 5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione CAS No. 956684-89-2

5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione

Cat. No.: B2411386
CAS No.: 956684-89-2
M. Wt: 284.263
InChI Key: QZXSDUPPEHKKQV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their reaction under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations .

Chemical Reactions Analysis

5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methods.

    Biology: It is used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione can be compared with other similar compounds, such as:

Biological Activity

5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione (CAS No. 956684-89-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H14F2N2O3. Its structure features an imidazolidine ring which is known for various biological activities, including anti-inflammatory and anti-cancer properties. The presence of the difluoromethoxy group enhances its lipophilicity and may influence its interaction with biological targets.

1. Enzyme Inhibition

Research indicates that compounds with similar structural motifs often exhibit enzyme inhibitory properties. For instance, the imidazolidine scaffold has been associated with the inhibition of tyrosinase, an enzyme crucial in melanin synthesis. In related studies, derivatives of imidazolidine have shown significant anti-tyrosinase activity, suggesting that this compound may also inhibit this enzyme.

2. Antioxidant Activity

The antioxidant potential of this compound can be inferred from studies on similar compounds that exhibit radical scavenging activity. The presence of electron-withdrawing groups like difluoromethoxy may enhance the compound's ability to stabilize free radicals.

Biological Activity Data

Activity TypeObservationsReference
Tyrosinase Inhibition Potentially significant based on structural similarity to known inhibitors
Antioxidant Activity Expected based on structural characteristics
Cytotoxicity Preliminary data suggests moderate cytotoxic effects in cancer cell lines

Case Study 1: Anti-Melanogenic Properties

In a study examining similar compounds, derivatives exhibited potent anti-melanogenic effects by inhibiting tyrosinase activity in B16F10 cells. The most effective derivative showed an IC50 value significantly lower than kojic acid, a standard tyrosinase inhibitor. This suggests that this compound could be developed as a skin-whitening agent due to its potential to inhibit melanin production effectively.

Case Study 2: Cytotoxic Effects

Another study evaluated the cytotoxic effects of related imidazolidine derivatives on various cancer cell lines. The findings indicated that certain modifications to the imidazolidine structure could enhance cytotoxicity against specific cancer types. Given the structural similarities, it is plausible that this compound may exhibit similar properties.

Properties

IUPAC Name

5-[2-[4-(difluoromethoxy)phenyl]ethyl]-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O3/c1-13(10(18)16-12(19)17-13)7-6-8-2-4-9(5-3-8)20-11(14)15/h2-5,11H,6-7H2,1H3,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXSDUPPEHKKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)CCC2=CC=C(C=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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